molecular formula C24H24ClN5O2 B2710226 9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-83-6

9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2710226
CAS RN: 877616-83-6
M. Wt: 449.94
InChI Key: FMABBCUREINSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimido[2,1-f]purine-2,4(1H,3H)-dione core, which is a type of heterocyclic compound. This core is substituted with a 3-chloro-2-methylphenyl group, a methyl group, and a 3-methylbenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. Without specific data, it’s difficult to predict these properties for this compound .

Scientific Research Applications

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

A study by Mo et al. (2015) synthesized derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione, which exhibited moderate to good inhibitory activities against DPP-IV. This suggests potential applications in diabetes management, as DPP-IV inhibitors are used to improve glycemic control in patients with type 2 diabetes (Mo et al., 2015).

Neurodegenerative Disease Treatment

Research by Brunschweiger et al. (2014) on 8-benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, which are structurally similar to the queried compound, identified potent dual-target-directed adenosine receptor antagonists. These compounds showed triple-target inhibition, suggesting potential applications in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's (Brunschweiger et al., 2014).

Anti-Inflammatory Activity

A study by Kaminski et al. (1989) on substituted analogues of pyrimidopurinediones, similar to the compound , demonstrated anti-inflammatory activity in a chronic inflammation model. This suggests potential applications in the development of anti-inflammatory drugs (Kaminski et al., 1989).

Antimicrobial Activity

Bakkestuen et al. (2005) synthesized 9-benzylpurines, which demonstrated significant inhibitory activity against Mycobacterium tuberculosis. Given the structural similarities, the compound could potentially have antimicrobial properties, particularly against tuberculosis (Bakkestuen et al., 2005).

Antiviral Activity

Research by Kelley et al. (1988) on 9-benzyl-6-(dimethylamino)-9H-purines demonstrated notable antiviral activity against rhinovirus. This indicates potential applications of the compound in the development of antiviral drugs (Kelley et al., 1988).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

9-(3-chloro-2-methylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-15-7-4-8-17(13-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(11-6-12-29(20)23)19-10-5-9-18(25)16(19)2/h4-5,7-10,13H,6,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMABBCUREINSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=C(C(=CC=C5)Cl)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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